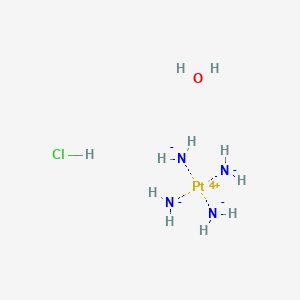
azanide;platinum(4+);hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the PubChem azanide;platinum(4+);hydrate;hydrochloride is known as Tetraammineplatinum (II) Chloride. It is a coordination complex with the chemical formula [Pt(NH3)4]Cl2. This compound is notable for its applications in various fields, including chemical synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraammineplatinum (II) Chloride can be synthesized by reacting platinum (II) chloride with ammonia. The reaction typically occurs in an aqueous solution, where platinum (II) chloride is dissolved, and ammonia is added gradually. The mixture is then stirred and heated to facilitate the formation of the tetraammine complex.
Industrial Production Methods: In industrial settings, the production of Tetraammineplatinum (II) Chloride involves large-scale reactions under controlled conditions. The process ensures high purity and yield of the compound, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraammineplatinum (II) Chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The ammonia ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess to drive the substitution process.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetraammineplatinum (II) Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in catalysis and material science for the preparation of platinum-based catalysts and materials.
Wirkmechanismus
The mechanism of action of Tetraammineplatinum (II) Chloride involves its ability to form coordination bonds with various ligands. In biological systems, it can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: Another platinum-based compound used in cancer treatment.
Carboplatin: A derivative of cisplatin with similar anticancer properties.
Oxaliplatin: A platinum-based drug used in chemotherapy.
Comparison: Tetraammineplatinum (II) Chloride is unique due to its specific ligand arrangement and reactivity. Unlike cisplatin and carboplatin, which are primarily used in medicine, Tetraammineplatinum (II) Chloride has broader applications in chemical synthesis and industrial processes. Its ability to undergo various chemical reactions and form different coordination complexes makes it a versatile compound in research and industry.
Eigenschaften
IUPAC Name |
azanide;platinum(4+);hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEYUBAEWIHKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH11N4OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














